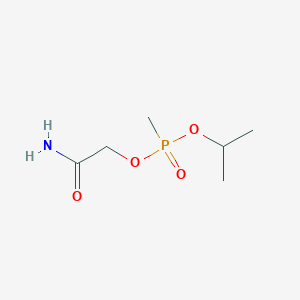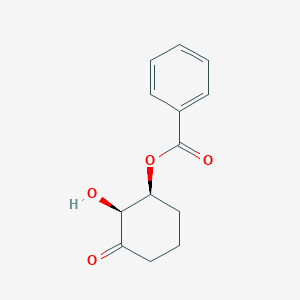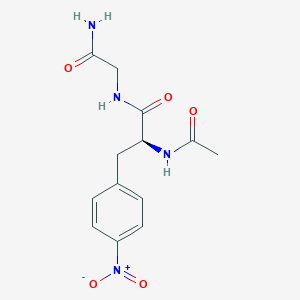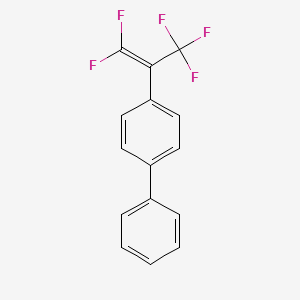![molecular formula C18H26Cl4N8O4S B14583759 Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) CAS No. 61208-73-9](/img/structure/B14583759.png)
Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) is a chemical compound that combines the properties of sulfuric acid and a guanidine derivative. This compound is known for its unique chemical structure, which includes a guanidine moiety linked to a dichloroaniline group. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) typically involves the reaction of 2,6-dichloroaniline with ethylguanidine in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the guanidine moiety, leading to the formation of reduced derivatives.
Substitution: The dichloroaniline group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized guanidine compounds.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development for specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dichloroaniline group may also contribute to the compound’s overall biological effects by interacting with specific binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of the compound, known for its use in the production of herbicides and dyes.
Ethylguanidine: Another precursor, used in various chemical syntheses and as a reagent in organic chemistry.
Uniqueness
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) is unique due to its combined properties of sulfuric acid and guanidine derivatives. This combination imparts distinctive chemical reactivity and potential biological activity, making it valuable in diverse research fields.
Eigenschaften
CAS-Nummer |
61208-73-9 |
|---|---|
Molekularformel |
C18H26Cl4N8O4S |
Molekulargewicht |
592.3 g/mol |
IUPAC-Name |
2-[2-(2,6-dichloroanilino)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C9H12Cl2N4.H2O4S/c2*10-6-2-1-3-7(11)8(6)14-4-5-15-9(12)13;1-5(2,3)4/h2*1-3,14H,4-5H2,(H4,12,13,15);(H2,1,2,3,4) |
InChI-Schlüssel |
YCJRHPSOAOJSLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl.C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)


![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)




![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)


![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)

